N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
N-[2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]BENZAMIDE is a complex organic compound that features a benzothiazole core, a methoxyphenyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]BENZAMIDE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the benzothiazole intermediate with 2-methoxyphenyl isocyanate under controlled conditions.
Attachment of the Benzamide Moiety: The final step involves the coupling of the intermediate with benzoyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Material Science: The compound’s unique structural features make it a candidate for the development of new materials with specific electronic and optical properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of N-[2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole core can bind to active sites of enzymes, inhibiting their activity. The methoxyphenyl and benzamide groups enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-thiol share the benzothiazole core.
Methoxyphenyl Derivatives: Compounds such as 2-methoxyphenyl isocyanate and 2-methoxyphenylamine.
Benzamide Derivatives: Compounds like N-phenylbenzamide and N-methylbenzamide.
Uniqueness
N-[2-({[(2-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-13-BENZOTHIAZOL-6-YL]BENZAMIDE is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group and the benzamide moiety enhances its potential for diverse applications compared to simpler benzothiazole or benzamide derivatives.
Properties
Molecular Formula |
C23H19N3O3S2 |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
N-[2-[2-(2-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]benzamide |
InChI |
InChI=1S/C23H19N3O3S2/c1-29-19-10-6-5-9-17(19)25-21(27)14-30-23-26-18-12-11-16(13-20(18)31-23)24-22(28)15-7-3-2-4-8-15/h2-13H,14H2,1H3,(H,24,28)(H,25,27) |
InChI Key |
TWANAVBGNMNUGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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